Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-

Analytical Chemistry Chromatography Intramolecular Hydrogen Bonding

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- (CAS 610320-55-3) is a synthetic small molecule belonging to the substituted benzamide class, characterized by a 2-hydroxy-4-methoxybenzamide core and a 4-chlorobenzyl substituent on the amide nitrogen. Its specific substitution pattern influences intramolecular hydrogen bonding, which is a critical factor in its chromatographic behavior and purification.

Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
CAS No. 610320-55-3
Cat. No. B12588324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-
CAS610320-55-3
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C15H14ClNO3/c1-20-12-6-7-13(14(18)8-12)15(19)17-9-10-2-4-11(16)5-3-10/h2-8,18H,9H2,1H3,(H,17,19)
InChIKeyQVMYWNVYYLTTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- (CAS 610320-55-3): A Specialized Benzamide Building Block


Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- (CAS 610320-55-3) is a synthetic small molecule belonging to the substituted benzamide class, characterized by a 2-hydroxy-4-methoxybenzamide core and a 4-chlorobenzyl substituent on the amide nitrogen . Its specific substitution pattern influences intramolecular hydrogen bonding, which is a critical factor in its chromatographic behavior and purification [1]. It is primarily utilized as a specialized building block in medicinal chemistry and as a model compound in analytical studies of benzamide conformation [1]. The compound's melting point has been reported between 172°C and 174°C .

Why Simple Substitution Fails for Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- in Analytical and Biological Assays


Isomeric and structurally similar benzamides cannot be freely interchanged due to profound differences in physicochemical properties driven by the specific positioning of the hydroxy and methoxy groups. The 2-hydroxy-4-methoxy substitution pattern in this compound is critical for forming a specific intramolecular hydrogen bond (N-H···O association) that dramatically increases its reversed-phase chromatographic retention compared to other isomers like 2-methoxy-4-hydroxybenzamide [1]. This property directly impacts its purification, analytical detection, and solubility profile, making it a non-fungible choice for research focused on structure-retention relationships or specific pharmacophore modeling where this conformation is essential [1].

Quantitative Performance Evidence for Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- (CAS 610320-55-3)


Enhanced Reversed-Phase Chromatographic Retention Due to Intramolecular Hydrogen Bonding

The 2-hydroxy-4-methoxy isomer exhibits significantly higher retention in reversed-phase liquid chromatography than the 2-methoxy-4-hydroxy isomer. This is attributed to a stronger N-H···O intramolecular hydrogen bond, which reduces polarity and enhances interaction with the stationary phase [1].

Analytical Chemistry Chromatography Intramolecular Hydrogen Bonding

A Core Scaffold for Potent Tyrosinase Inhibition Compared to Parent Structures

The 2-hydroxy-4-methoxybenzamide core structure serves as a validated scaffold for developing tyrosinase inhibitors. While specific IC50 data for CAS 610320-55-3 is not available in non-excluded sources, novel Schiff base derivatives synthesized from this core structure demonstrated significant in vitro tyrosinase inhibition, with compound 4d identified as the strongest inhibitor in that series [1]. This highlights the core’s utility over simple benzamide or other positional isomers for specific enzyme inhibition programs.

Medicinal Chemistry Enzyme Inhibition Tyrosinase

Thermal Stability Advantage Over Lower-Melting Point Analogs

The compound exhibits a high melting point, reported between 172°C and 174°C . This thermal property differentiates it from other similar benzamide analogs, which can melt at significantly lower temperatures, such as the related compound N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide, which has a predicted melting point that can fall well below this range.

Physicochemical Properties Thermal Analysis Stability

Optimal Research Applications for Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-


Model Compound for Studying Intramolecular Hydrogen Bonding in Chromatography

Due to its established, strong intramolecular N-H···O hydrogen bond, which is a direct consequence of its 2-hydroxy-4-methoxy substitution [1], this compound is an excellent model system for liquid chromatography method development. It serves as a definitive probe to study the impact of solute conformation on reversed-phase retention, a property not replicable by its 2-methoxy-4-hydroxy or 3,5-isomers [1]. Procuring this specific isomer is essential for analytical chemistry research on structure-retention relationships.

Precursor for Synthesizing a Validated Tyrosinase Inhibitor Library

The 2-hydroxy-4-methoxybenzamide core has been validated as a potent scaffold for tyrosinase inhibition [1]. Scientific teams focused on dermatological research or melanin-related disorders would use this compound as a key synthetic intermediate to generate focused libraries of Schiff base derivatives, a strategy proven to yield potent inhibitors [1]. Its procurement is a direct entry point into a published, activity-proven chemical series.

High-Purity Building Block for Medicinal Chemistry and Pharmacophore Modeling

Its unique combination of a 4-chlorobenzyl moiety and a 2-hydroxy-4-methoxybenzamide core creates a distinctive pharmacophore for probing biological targets. Its high melting point (172-174 °C) [1] suggests favorable solid-state properties for storage and formulation. This makes it a high-value procurement for medicinal chemists requiring a stable, well-defined, crystalline intermediate for the synthesis of complex molecules, where precise stoichiometry is critical.

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